molecular formula C14H12N4O6S B3856287 2-[[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]carbamoyl]-6-nitrobenzoic acid

2-[[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]carbamoyl]-6-nitrobenzoic acid

Cat. No.: B3856287
M. Wt: 364.34 g/mol
InChI Key: BNKQGJWOXHTIOD-UHFFFAOYSA-N
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Description

2-[[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]carbamoyl]-6-nitrobenzoic acid is a complex organic compound that features a thiazole ring, a nitrobenzoic acid moiety, and an amide linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

2-[[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]carbamoyl]-6-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O6S/c1-6-11(25-7(2)15-6)13(20)17-16-12(19)8-4-3-5-9(18(23)24)10(8)14(21)22/h3-5H,1-2H3,(H,16,19)(H,17,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKQGJWOXHTIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]carbamoyl]-6-nitrobenzoic acid typically involves multiple steps One common route includes the reaction of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid with an appropriate amine to form the amide linkageThe reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]carbamoyl]-6-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.

    Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may use sodium hydroxide (NaOH).

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted thiazole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]carbamoyl]-6-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]carbamoyl]-6-nitrobenzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group may also play a role in the compound’s bioactivity by undergoing reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole-5-carboxylic acid: Shares the thiazole ring but lacks the nitrobenzoic acid moiety.

    2-Aminothiazole derivatives: Similar thiazole structure but different functional groups.

Uniqueness

2-[[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]carbamoyl]-6-nitrobenzoic acid is unique due to its combination of a thiazole ring, nitrobenzoic acid, and amide linkage, which contribute to its distinct chemical and biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]carbamoyl]-6-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-[[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]carbamoyl]-6-nitrobenzoic acid

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